Unii-PQ6YR237PB

Beschreibung

Unii-PQ6YR237PB is a unique identifier assigned by the FDA’s Substance Registration System (SRS) for a specific chemical compound. This compound is a boronic acid derivative with a molecular weight of 235.27 g/mol, characterized by the following key features:

- Physicochemical Properties:

- Pharmacokinetics: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability .

- Synthesis: Prepared via palladium-catalyzed cross-coupling reactions using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran (THF)/water at 75°C .

Eigenschaften

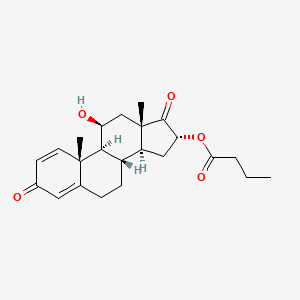

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,16R)-11-hydroxy-10,13-dimethyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-4-5-19(26)28-18-11-16-15-7-6-13-10-14(24)8-9-22(13,2)20(15)17(25)12-23(16,3)21(18)27/h8-10,15-18,20,25H,4-7,11-12H2,1-3H3/t15-,16-,17-,18+,20+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJZZYSAJXCRGI-KXGXINSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2(C1=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85234-64-6 | |

| Record name | Androsta-1,4-diene-3,17-dione, 11-hydroxy-16-(1-oxobutoxy)-, (11beta,16alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085234646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANDROSTA-1,4-DIENE-3,17-DIONE, 11-HYDROXY-16-(1-OXOBUTOXY)-, (11.BETA.,16.ALPHA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ6YR237PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Starting Material: The synthesis often begins with a basic steroid structure.

Functional Group Modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and esterification.

Purification: The final product is purified using techniques like chromatography to ensure the desired compound’s purity.

Analyse Chemischer Reaktionen

Unii-PQ6YR237PB undergoes several types of chemical reactions, including:

Reduction: Reduction of keto groups to hydroxyl groups (OH), influencing the compound’s solubility and reactivity.

Substitution: Replacement of functional groups with others to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically modified steroid derivatives with altered biological activities.

Wissenschaftliche Forschungsanwendungen

Cancer Research: Studies suggest that Unii-PQ6YR237PB can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

Anti-inflammatory and Antioxidant Properties: The compound possesses anti-inflammatory and antioxidant properties, which are valuable in researching treatments for inflammatory diseases and oxidative stress-related conditions.

Steroid Research: As a synthetic steroid derivative, Unii-PQ6YR237PB is used in studying the structure-activity relationships of steroids and developing new steroid-based drugs.

Wirkmechanismus

Induction of Apoptosis: The compound triggers apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death.

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and reduces inflammation through its interaction with cellular receptors.

Antioxidant Activity: Unii-PQ6YR237PB neutralizes free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.

Vergleich Mit ähnlichen Verbindungen

Critical Analysis of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.